molecular formula C11H13BrF2O2 B12604798 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene CAS No. 651326-75-9

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene

Cat. No.: B12604798
CAS No.: 651326-75-9
M. Wt: 295.12 g/mol
InChI Key: MOPBQXYGTFICAO-UHFFFAOYSA-N
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Description

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of bromine, fluorine, and ethoxyethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene typically involves the bromination of a suitable precursor compound. One common method is the reaction of 2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of bromine and ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-[(1-methoxyethoxy)methyl]-3,4-difluorobenzene
  • 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-fluorobenzene
  • 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene

Uniqueness

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. The ethoxyethoxy group also provides additional functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

651326-75-9

Molecular Formula

C11H13BrF2O2

Molecular Weight

295.12 g/mol

IUPAC Name

1-bromo-2-(1-ethoxyethoxymethyl)-3,4-difluorobenzene

InChI

InChI=1S/C11H13BrF2O2/c1-3-15-7(2)16-6-8-9(12)4-5-10(13)11(8)14/h4-5,7H,3,6H2,1-2H3

InChI Key

MOPBQXYGTFICAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC1=C(C=CC(=C1F)F)Br

Origin of Product

United States

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